Specific Optical Rotation: Direct Enantiomer Discrimination for QC and Chiral Purity Verification
The (R)-enantiomer exhibits a specific optical rotation [α] of −4.0° to −6.0° (c = 1, MeOH), as specified on the vendor Certificate of Analysis . The (S)-enantiomer, by the fundamental property of enantiomers, displays an equal and opposite rotation, typically reported as +5.0° (c = 1, MeOH) . The absolute difference of approximately 10° provides a simple, quantitative polarimetric test to distinguish the two enantiomers and to verify enantiomeric excess in incoming material. The racemic mixture shows zero net rotation, offering no passive optical differentiation .
| Evidence Dimension | Specific optical rotation [α] (polarimetry) |
|---|---|
| Target Compound Data | −4.0° to −6.0° (c = 1, MeOH) |
| Comparator Or Baseline | (S)-enantiomer: +5.0° (c = 1, MeOH); Racemate: 0° |
| Quantified Difference | ≈ 10° net difference between enantiomers |
| Conditions | Polarimeter, methanol solvent, concentration 1 g/100 mL, 20 °C |
Why This Matters
A simple optical rotation measurement can confirm receipt of the correct enantiomer, preventing costly downstream stereochemical errors in synthesis or formulation.
